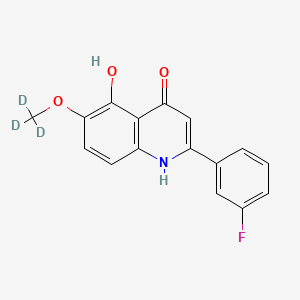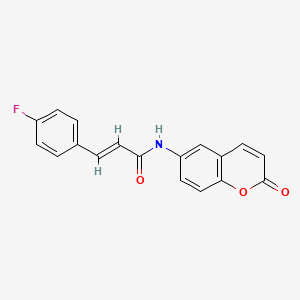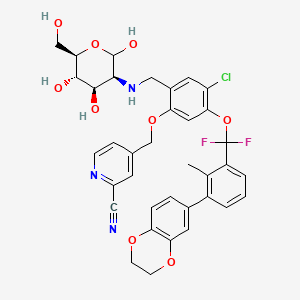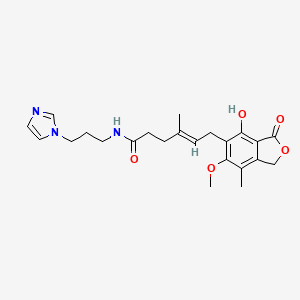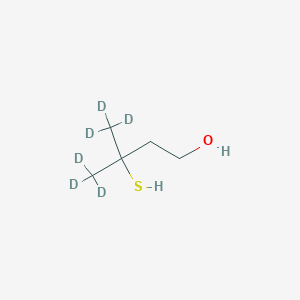
3-Mercapto-3-methylbutan-1-ol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercapto-3-methylbutan-1-ol-d6 is a deuterium-labeled compound, specifically a deuterated form of 3-Mercapto-3-methylbutan-1-ol. This compound is often used in scientific research due to its unique properties, including its potential as a free radical generator and its use as an indicator of hypoxia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-3-methylbutan-1-ol-d6 typically involves the incorporation of deuterium into the parent compound, 3-Mercapto-3-methylbutan-1-ol. One common method involves the activation of ethyl acetate with lithium bis(trimethylsilyl)amide at the α-position, followed by coupling with acetone to form ethyl 3-hydroxy-3-methylbutyrate. This intermediate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methylbutyric acid. Finally, the compound is reduced with lithium aluminum hydride to yield 3-Mercapto-3-methylbutan-1-ol .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of deuterium incorporation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-3-methylbutan-1-ol-d6 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted thiols or alcohols.
Scientific Research Applications
3-Mercapto-3-methylbutan-1-ol-d6 has several applications in scientific research:
Chemistry: Used as a tracer in isotope dilution assays and for studying reaction mechanisms.
Biology: Serves as an indicator of hypoxia and a potential free radical generator.
Medicine: Investigated for its pharmacokinetic and metabolic profiles due to deuterium incorporation.
Industry: Utilized in the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of 3-Mercapto-3-methylbutan-1-ol-d6 involves its role as a free radical generator. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cellular damage. The deuterium incorporation can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its biological activity .
Comparison with Similar Compounds
3-Mercapto-3-methylbutan-1-ol-d6 is structurally similar to other thiol-containing compounds, such as:
- 3-Mercapto-3-methyl-2-pentanone
- 4-Mercapto-4-methyl-2-pentanone
- 8-Mercapto-p-menthan-3-one
- 2-Mercapto-2-methylbutane
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, including improved stability and altered pharmacokinetic properties. This makes it a valuable tool for studying biochemical pathways and drug metabolism .
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
126.25 g/mol |
IUPAC Name |
4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
GBCGIJAYTBMFHI-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO)(C([2H])([2H])[2H])S |
Canonical SMILES |
CC(C)(CCO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


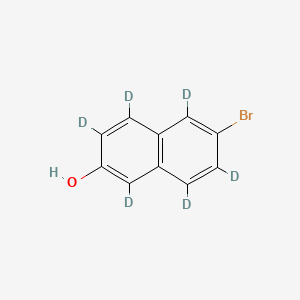
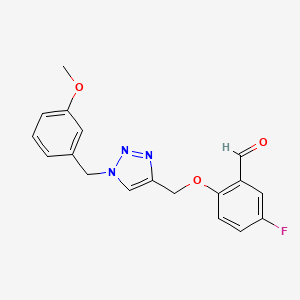
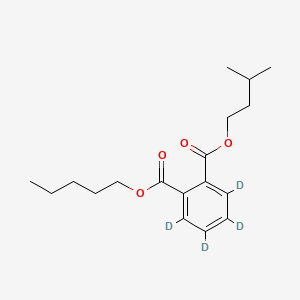
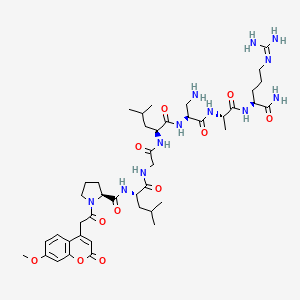

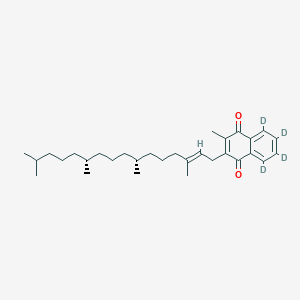
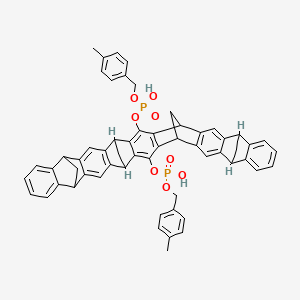
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
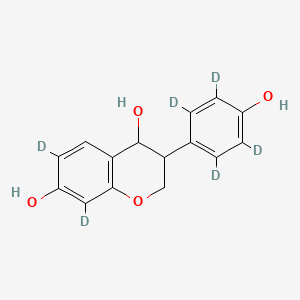
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
